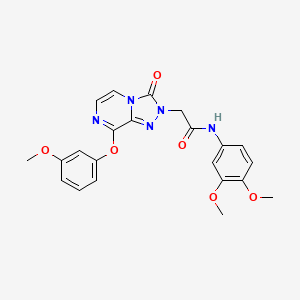
N-1,3-benzodioxol-5-yl-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-1,3-benzodioxol-5-yl-N’-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea” is a complex organic molecule that contains several functional groups, including a benzodioxol group, a morpholinyl group, a phenylquinolinyl group, and a urea group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the connectivity of its functional groups. Unfortunately, without more specific information or experimental data (such as X-ray crystallography or NMR spectroscopy data), it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the urea group could potentially participate in acid-base reactions, the benzodioxol group might undergo electrophilic aromatic substitution reactions, and the morpholinyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Antiproliferative and Anticancer Activities
Research has focused on the design, synthesis, and biological evaluation of urea and bis-urea derivatives, including those with structural similarities to the mentioned compound, for their antiproliferative and anticancer properties. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have shown promising antiproliferative screening in vitro against various cancer cell lines, including breast carcinoma MCF-7 cell line. Certain derivatives exhibited high antioxidant activity and antimicrobial activity, highlighting their potential as lead compounds in the development of new anticancer drugs (Perković et al., 2016).
Enzyme Inhibition and Biological Evaluation
Further studies have synthesized and evaluated urea derivatives for their enzyme inhibition capabilities and anticancer investigations. Some derivatives were tested for urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays, showing varying degrees of inhibition. Additionally, these compounds have been explored for their effects on prostate cancer cell lines, indicating the potential for targeted therapeutic applications (Mustafa et al., 2014).
Antimicrobial Activity
The synthesis and antimicrobial activity of derivatives incorporating the 1,3-benzodioxol moiety have been reported. For example, compounds have been synthesized and tested for their activity against various microbial strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger, demonstrating significant antimicrobial potential. This highlights the versatility of these compounds in potentially addressing a range of infectious diseases (Attia et al., 2014).
Antiviral Research
Compounds structurally related to the mentioned urea derivative have also been synthesized and evaluated for their antiviral activities. A study on morpholine substituted sulfonamide and urea derivatives showed enhanced antiviral activity against an avian paramyxovirus, suggesting potential application in antiviral drug development (Selvakumar et al., 2018).
Supramolecular Chemistry
Research into the supramolecular structures of compounds with the benzodioxol moiety has led to insights into their hydrogen bonding and pi-pi stacking interactions. These studies provide a foundation for understanding the molecular basis of the biological activities of these compounds and their potential applications in designing supramolecular assemblies for various purposes (Low et al., 2002).
作用機序
Target of Action
The primary target of this compound is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell adhesion, migration, and proliferation.
Mode of Action
The compound interacts with its target by binding to the SH2 structural domain , inhibiting STAT3 phosphorylation , translocation, and downstream gene transcription . This interaction leads to changes in the cellular processes regulated by the Ephrin type-B receptor 4.
Biochemical Pathways
The affected pathways primarily involve the signal transducer and activator of transcription 3 (STAT3) pathway . The inhibition of STAT3 phosphorylation disrupts the normal signaling processes, leading to downstream effects on cell proliferation and survival.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and induction of apoptosis . This is achieved through the disruption of the STAT3 pathway and the subsequent effects on cell survival and growth .
Safety and Hazards
将来の方向性
The future research directions for this compound could be quite diverse, depending on its properties and potential applications. It could be studied further to better understand its chemical reactivity, to optimize its synthesis, to explore its potential uses in various fields, or to investigate its safety and environmental impact .
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-15-5-4-6-16(12-15)33-21-20-25-27(22(29)26(20)10-9-23-21)13-19(28)24-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQSNVMOXQPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

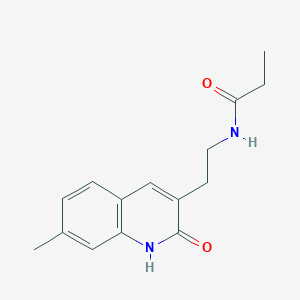
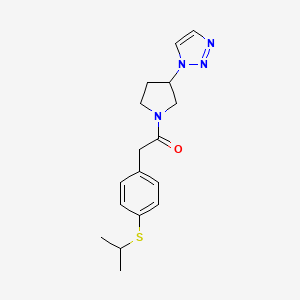

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)
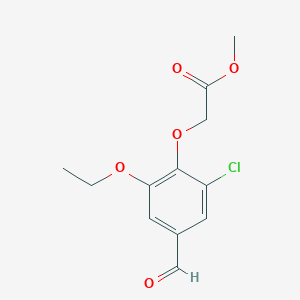
![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)
![4-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzenesulfonyl fluoride](/img/structure/B2797923.png)
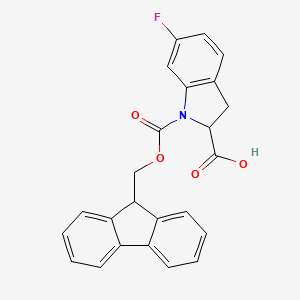

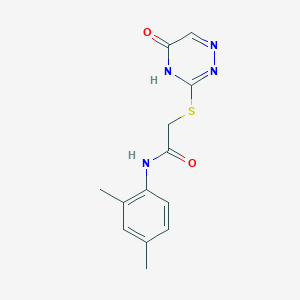
![2-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2797928.png)
![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)
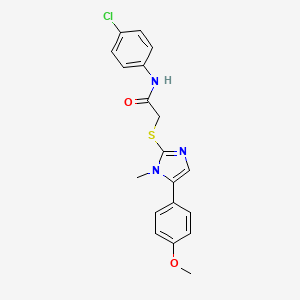
![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)